4-(dimethylamino)oxane-4-carboxylic acid 4-(dimethylamino)oxane-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 933722-19-1
VCID: VC11477068
InChI:
SMILES:
Molecular Formula: C8H15NO3
Molecular Weight: 173.2

4-(dimethylamino)oxane-4-carboxylic acid

CAS No.: 933722-19-1

Cat. No.: VC11477068

Molecular Formula: C8H15NO3

Molecular Weight: 173.2

Purity: 95

* For research use only. Not for human or veterinary use.

4-(dimethylamino)oxane-4-carboxylic acid - 933722-19-1

CAS No. 933722-19-1
Molecular Formula C8H15NO3
Molecular Weight 173.2

Structural and Molecular Characteristics

The molecular formula of 4-(dimethylamino)oxane-4-carboxylic acid is C8H15NO3\text{C}_8\text{H}_{15}\text{NO}_3, with a molecular weight of 173.21 g/mol. Its IUPAC name, 4-(dimethylamino)oxane-4-carboxylic acid, reflects the tetrahydropyran backbone and the spatial arrangement of functional groups. The compound’s structure is defined by:

  • A six-membered oxane ring with oxygen at the 1-position.

  • A dimethylamino group (-N(CH3_3)2_2) and a carboxylic acid (-COOH) group at the 4-position.

The stereoelectronic effects of the dimethylamino group influence the compound’s reactivity. The lone pair on the nitrogen atom can participate in resonance with the oxane ring, modulating electron density at the carboxylic acid group. This interplay is critical in determining its behavior in synthetic reactions.

Synthetic Methodologies

Cyclization Strategies

The synthesis of 4-(dimethylamino)oxane-4-carboxylic acid typically involves cyclization reactions. A common approach utilizes dimethylaminoethanol as a precursor, which undergoes acid-catalyzed cyclization with carboxylic acid derivatives. For example, in the presence of sulfuric acid, dimethylaminoethanol reacts with a protected carboxylic acid to form the oxane ring.

Industrial-Scale Production

Industrial synthesis employs multi-step processes to enhance yield and purity. Key steps include:

  • Amine Functionalization: Coupling dimethylamine with a hydroxyl-containing intermediate using carbodiimide reagents (e.g., DCC).

  • Ring Closure: Acid-catalyzed cyclization at elevated temperatures (e.g., 80°C) to form the oxane backbone.

  • Purification: Crystallization or distillation to isolate the final product.

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsPurpose
Amine IntroductionDimethylamine, DCC couplingFunctionalizes the intermediate
CyclizationH2_2SO4_4, 80°CForms oxane ring
PurificationCrystallizationIsolates pure product

Chemical Reactivity and Applications

Oxidation and Reduction Pathways

The compound undergoes oxidation with agents like potassium permanganate (KMnO4\text{KMnO}_4) to yield ketones or carboxylic acids. Reduction using lithium aluminum hydride (LiAlH4\text{LiAlH}_4) produces alcohols or amines. These transformations are pivotal in derivatizing the molecule for pharmaceutical applications.

Substitution Reactions

Nucleophilic substitution at the carboxylic acid group enables the synthesis of esters, amides, and other derivatives. For instance, reaction with thionyl chloride (SOCl2\text{SOCl}_2) converts the acid to an acyl chloride, facilitating further functionalization.

PathogenInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

Comparative Analysis with Structural Analogues

Electron-Donating vs. Electron-Withdrawing Groups

Substituents on the oxane ring significantly alter reactivity. For example:

  • Electron-donating groups (e.g., -OCH3_3) enhance nucleophilicity, favoring electrophilic aromatic substitution.

  • Electron-withdrawing groups (e.g., -Cl) increase electrophilicity, accelerating nucleophilic attacks.

Stereochemical Considerations

Stereoisomers such as (2S,4S)-4-methyloxane-2-carboxylic acid exhibit distinct biological activities due to chiral recognition by enzymes. This highlights the importance of stereochemistry in drug design.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing beta-lactam antibiotics and protease inhibitors. Its bicyclic structure mimics natural substrates, enabling targeted drug design.

Polymer Chemistry

Functionalization of the carboxylic acid group allows incorporation into polyesters and polyamides, enhancing material properties like thermal stability.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm ring structure and substituent integration.

  • Mass Spectrometry: High-resolution MS validates molecular weight (m/z215.2m/z \approx 215.2).

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